molecular formula C13H17NO3 B8746990 Benzaldehyde, 4-[[2-(acetyloxy)ethyl]ethylamino]- CAS No. 100609-71-0

Benzaldehyde, 4-[[2-(acetyloxy)ethyl]ethylamino]-

Cat. No. B8746990
CAS RN: 100609-71-0
M. Wt: 235.28 g/mol
InChI Key: VDFFGPXYYUJXAF-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[[2-(acetyloxy)ethyl]ethylamino]- is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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properties

CAS RN

100609-71-0

Product Name

Benzaldehyde, 4-[[2-(acetyloxy)ethyl]ethylamino]-

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(N-ethyl-4-formylanilino)ethyl acetate

InChI

InChI=1S/C13H17NO3/c1-3-14(8-9-17-11(2)16)13-6-4-12(10-15)5-7-13/h4-7,10H,3,8-9H2,1-2H3

InChI Key

VDFFGPXYYUJXAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

55.8 g of phosphoryl chloride cooled with ice was added to 26.6 g of N,N-dimethyl formamide. To this, a solution of 63.0 g of the 2-(N-ethylanilino)ethyl acetate and 40 ml of N,N-dimethyl formamide was added slowly at room temperature. The resulting solution was stirred for 6 hours at room temperature for reaction, and then was poured in an aqueous solution of 150 g of sodium acetate that was being cooled with ice water. The organic layer was extracted with ethyl acetate. The solvent was then distilled off under reduced pressure and purified by chromatography on silica, to obtain 60.2 g of 2-(ethyl(4-formylphenyl)amino)ethyl acetate.
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.6 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 193.2 g (1 mole) of 4-(N-2-hydroxyethyl-N-ethylamino)benzaldehyde in dichloromethane are added 153.1 g (1.5 moles) of acetic anhydride, 151.8 g (1.5 moles) of triethylamine, and 8.5 g (7 mole %) of 4-N,N-dimethylaminopyridine. The reaction mixture is stirred at room temperature for 16 hours. The product solution then is washed with cold 2N HCl followed by saturated sodium bicarbonate, and the organic layer is filtered through cotton, and evaporated to dryness.
Quantity
193.2 g
Type
reactant
Reaction Step One
Quantity
153.1 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 60 ml of dry DMF in a 250 ml-flask, equipped with a CaCl2-tube, cooled in an ice bath, 29.1 (310 mmol) of OPCl3 is dropwise added and the mixture is stirred for two h at 5° C. Then, 58.5 g (288 mmol) of 16, dissolved in 30 ml of dry DMF, is added and the reaction mixture is stirred for 3 h at 90° C. After cooling down, the mixture is poured into iced water, stirred for 30 min and extracted with dichloromethane. The organic layer is washed with a saturated NaHCO3-solution, with brine and dried over MgSO4. After evaporation of the solvent, the compound is purified with column chromatography (silicagel; eluent:dichloromethane/acetonitrile (90:10 v/v)) and collected as an oil.
[Compound]
Name
29.1
Quantity
310 mmol
Type
reactant
Reaction Step One
[Compound]
Name
OPCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
58.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

After adding 55.8 g of ice-cooled phosphoryl chloride to 26.6 g of dimethylformamide, a solution of 63.0 g of the 2-(N-ethylanilino)ethyl acetate in 40 ml of dimethylformamide was slowly added at room temperature, this was caused to react for 6 hours at room temperature while stirring, and then poured into an aqueous solution of 150 g of sodium acetate under ice cooling. An organic layer was extracted with ethyl acetate and the solvent was boiled off under reduced pressure. This was refined by silica gel column chromatography to yield 60.2 g of 2-(ethyl(4-formylphenyl)amino)ethyl acetate.
[Compound]
Name
ice
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four

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